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molecular formula C9H13ClN2O3 B1437048 Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride CAS No. 912265-91-9

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride

Cat. No. B1437048
M. Wt: 232.66 g/mol
InChI Key: SLAKBPPVIPODKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048879B2

Procedure details

31.1 g (130 mmol) of 5-acetyl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester (C) were dissolved in 30 mL of EtOH and combined at RT with 30 mL (260 mmol) of 32% (weight percent) hydrochloric acid solution in water. After two hours' heating with refluxing, the solution was evaporated and introduced into 500 mL of cooled EtOAc (ice bath). The resultant precipitate was separated and dried under a vacuum. 8.13 g (27% of theoretical) of the desired product 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester hydrochloride (D) were obtained.
Name
5-acetyl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester
Quantity
31.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:10]2[CH2:11][N:12](C(=O)C)[CH2:13][CH2:14][C:9]=2[O:8][N:7]=1)=[O:5])[CH3:2].[ClH:18]>CCO.O>[ClH:18].[CH2:1]([O:3][C:4]([C:6]1[C:10]2[CH2:11][NH:12][CH2:13][CH2:14][C:9]=2[O:8][N:7]=1)=[O:5])[CH3:2] |f:4.5|

Inputs

Step One
Name
5-acetyl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester
Quantity
31.1 g
Type
reactant
Smiles
C(C)OC(=O)C1=NOC2=C1CN(CC2)C(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After two hours' heating
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing
CUSTOM
Type
CUSTOM
Details
the solution was evaporated
ADDITION
Type
ADDITION
Details
introduced into 500 mL of cooled EtOAc (ice bath)
CUSTOM
Type
CUSTOM
Details
The resultant precipitate was separated
CUSTOM
Type
CUSTOM
Details
dried under a vacuum

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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